molecular formula C9H12ClNO2 B13350849 (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol

(1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol

Cat. No.: B13350849
M. Wt: 201.65 g/mol
InChI Key: SHJKCQPLVOAQDC-RKDXNWHRSA-N
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Description

(1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propane-1,3-diol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, in the presence of a chiral amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require specific temperatures and pressures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as different alcohols, amines, and substituted chlorophenyl compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and developing new chiral catalysts.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with various biological molecules makes it a useful tool for understanding biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain neurological disorders and as an anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol include:

  • (1S,2S)-2-Amino-1-(4-chlorophenyl)propane-1,3-diol
  • (1R,2R)-2-Amino-1-(4-fluorophenyl)propane-1,3-diol
  • (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of the chlorophenyl group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(1R,2R)-2-amino-1-(4-chlorophenyl)propane-1,3-diol

InChI

InChI=1S/C9H12ClNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1

InChI Key

SHJKCQPLVOAQDC-RKDXNWHRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)Cl

Origin of Product

United States

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